N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide

Catalog No.
S004830
CAS No.
M.F
C17H30Br2N2
M. Wt
422.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydro...

Product Name

N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide

IUPAC Name

N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide

Molecular Formula

C17H30Br2N2

Molecular Weight

422.2 g/mol

InChI

InChI=1S/C17H28N2.2BrH/c18-14-8-3-9-15-19-17(12-6-2-7-13-17)16-10-4-1-5-11-16;;/h1,4-5,10-11,19H,2-3,6-9,12-15,18H2;2*1H

InChI Key

ZCYUSVRXEKAQSL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCCCCN.Br.Br

Synonyms

N-(1-Phenylcyclohexyl)-1,5-pentanediamine dihydrobromide

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCCCCN.Br.Br

Description

Voltage- and use-dependent open-channel antagonist of AMPA receptors. Selective between subtypes; blocks GluR2 subunit-lacking receptors more potently than GluR2-containing receptors (KD for GluR2-containing AMPAR is 210 times higher at -80 mV). More potent than IEM 1460 and IEM 1754 due to a slower unblocking rate. Alleviates inflammatory pain in a rat model of peripheral inflammation.

Mechanism of Action

IEM 1925 dihydrobromide acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors. This means it blocks the activity of a specific type of glutamate receptor, a crucial neurotransmitter involved in various brain functions, including learning, memory, and movement.

The compound exhibits selectivity towards AMPA receptor subtypes, potently blocking receptors lacking the GluA2 subunit compared to those containing it. Additionally, it demonstrates a slower unblocking rate compared to other similar compounds, potentially leading to more sustained effects.

Potential Therapeutic Applications

Current research on IEM 1925 dihydrobromide primarily focuses on its potential in:

  • Alleviating inflammatory pain: Studies in rat models suggest the compound may be effective in reducing inflammatory pain associated with peripheral nerve damage.
  • Neurodegenerative diseases: IEM 1925 dihydrobromide's ability to modulate AMPA receptor activity makes it a potential candidate for exploring its effects in neurodegenerative diseases like Parkinson's disease, where altered glutamate signaling is implicated. However, further research is necessary to evaluate its efficacy and safety in this context.

N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide, also known as N-(1-Phenylcyclohexyl)-1,5-pentanediamine dihydrobromide, is a chemical compound with the molecular formula C17H28N2·2HBr and a molecular weight of approximately 422.24 g/mol. This compound features a pentanediamine backbone substituted with a phenylcyclohexyl group, which provides unique structural properties that may influence its biological activity and applications in various fields .

  • IEM 1925 dihydrobromide acts as a voltage- and use-dependent antagonist of AMPA receptors [, ].
  • AMPA receptors are glutamate receptors, a key player in excitatory neurotransmission.
  • IEM 1925 dihydrobromide binds to the receptor only when the channel is open and exerts a stronger blocking effect on AMPA receptors lacking the GluA2 subunit [].
  • This selectivity allows researchers to target specific AMPA receptor populations within the brain [].
  • Specific safety data for IEM 1925 dihydrobromide is limited, as it is a research compound and not a therapeutic drug.
  • Standard laboratory safety practices should be followed when handling the compound, including wearing gloves, eye protection, and working in a fume hood.
  • Due to its unknown toxicity profile, it should not be ingested or inhaled.
Typical of amines and diamines. These reactions include:

  • Acid-Base Reactions: The primary amine groups can react with acids to form salts, as seen in its dihydrobromide form.
  • Alkylation: The amine groups can undergo alkylation reactions with alkyl halides to form N-alkyl derivatives.
  • Formation of Complexes: This compound may form coordination complexes with metal ions due to the presence of nitrogen atoms.

These reactions are significant for modifying the compound's properties for specific applications.

Research indicates that N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide exhibits notable biological activity. It acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors, which are critical for synaptic transmission in the central nervous system. This property suggests potential applications in neuropharmacology, particularly in studying excitatory neurotransmission and developing treatments for neurological disorders .

The synthesis of N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide typically involves several steps:

  • Formation of the Diamine: The initial step involves synthesizing 1,5-pentanediamine through the reaction of appropriate precursors.
  • Substitution Reaction: The diamine is then reacted with phenylcyclohexyl halides (such as bromides or iodides) to introduce the phenylcyclohexyl group.
  • Salt Formation: Finally, the product is treated with hydrobromic acid to form the dihydrobromide salt.

This multi-step synthesis allows for the precise control of the final compound's purity and yield .

N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide has several applications:

  • Neuroscience Research: Due to its antagonistic effects on AMPA receptors, it is used in studies related to synaptic transmission and neuropharmacology.
  • Pharmaceutical Development: The compound may serve as a lead structure for developing new drugs targeting excitatory neurotransmission pathways.
  • Chemical Research: It can be utilized in synthetic organic chemistry as a building block for more complex molecules.

Studies investigating the interactions of N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide with biological systems have shown that it can modulate neuronal activity by blocking AMPA receptors. This blockade can lead to alterations in synaptic plasticity and neurotransmitter release, making it a valuable tool for understanding mechanisms underlying learning and memory processes .

Several compounds share structural similarities with N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,5-PentanediamineSimple diamine structureBasic amine without aromatic groups
N-(Phenylmethoxy)-1,5-pentanediamineContains methoxy substituentVariation in substituents affecting solubility
N,N-Dimethyl-1,5-pentanediamineDimethylated versionIncreased lipophilicity
N-(Cyclohexyl)-1,5-pentanediamineCyclohexane substitutionSimilar structure but different cyclic group

N'-(1-phenylcyclohexyl)pentane-1,5-diamine dihydrobromide is unique due to its combination of a cyclohexyl group with a phenyl moiety, which enhances its biological activity compared to simpler diamines or those without aromatic substituents .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

422.07552 g/mol

Monoisotopic Mass

420.07757 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-15

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